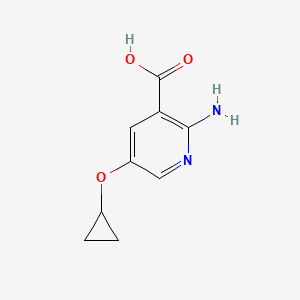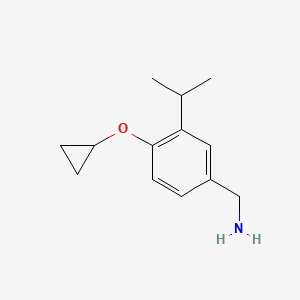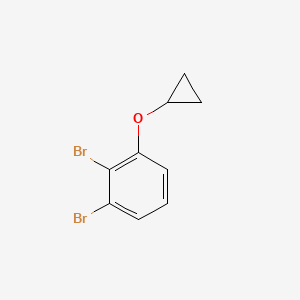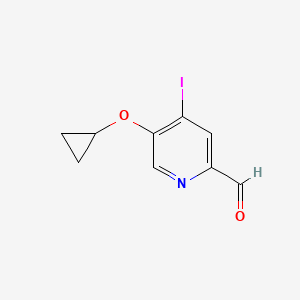![molecular formula C15H12N2 B14803430 2-{[(E)-(3-methylphenyl)methylidene]amino}benzonitrile](/img/structure/B14803430.png)
2-{[(E)-(3-methylphenyl)methylidene]amino}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Methylbenzylidene)amino]benzonitrile is an organic compound with the molecular formula C15H12N2 It is a derivative of benzonitrile, characterized by the presence of a benzylideneamino group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-methylbenzylidene)amino]benzonitrile typically involves the condensation reaction between 3-methylbenzaldehyde and 2-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction can be represented as follows:
3-methylbenzaldehyde+2-aminobenzonitrile→2-[(3-methylbenzylidene)amino]benzonitrile+H2O
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
化学反応の分析
Types of Reactions: 2-[(3-Methylbenzylidene)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 2-[(3-methylbenzylidene)amino]benzylamine.
Substitution: Formation of halogenated derivatives of the compound.
科学的研究の応用
2-[(3-Methylbenzylidene)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(3-methylbenzylidene)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and biological context.
類似化合物との比較
- 2-[(2-Hydroxy-5-methylbenzylidene)amino]benzonitrile
- 3-[(2-Methylbenzylidene)amino]benzonitrile
- 4-(3-Aminophenyl)benzonitrile
Comparison: 2-[(3-Methylbenzylidene)amino]benzonitrile is unique due to the presence of the 3-methylbenzylidene group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications.
特性
分子式 |
C15H12N2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
2-[(3-methylphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C15H12N2/c1-12-5-4-6-13(9-12)11-17-15-8-3-2-7-14(15)10-16/h2-9,11H,1H3 |
InChIキー |
HUJAGHHZYIHIBT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C=NC2=CC=CC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4R)-3-benzoyloxy-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14803349.png)


![(4S,4'S,5S,5'S)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole]](/img/structure/B14803376.png)


![2,2-diphenyl-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14803406.png)
![N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide](/img/structure/B14803414.png)
![2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate](/img/structure/B14803421.png)
![N-{4-[(2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}pentanamide](/img/structure/B14803424.png)



![1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea](/img/structure/B14803439.png)
